molecular formula C19H19FN6O B3506662 1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ETHAN-1-ONE

1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ETHAN-1-ONE

Cat. No.: B3506662
M. Wt: 366.4 g/mol
InChI Key: GXUJPGJLHVOSJK-UHFFFAOYSA-N
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Description

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the piperazine and tetrazole intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. Industrial production methods may involve optimizing these reactions for higher yields and purity, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, often using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to certain targets, while the piperazine and tetrazole rings may contribute to the compound’s overall stability and reactivity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives and tetrazole-containing molecules. For example:

    1-(4-Fluorophenyl)piperazine: This compound shares the piperazine and fluorophenyl groups but lacks the tetrazole ring, making it less complex and potentially less versatile.

    5-Phenyl-2H-tetrazole: This molecule contains the tetrazole ring but lacks the piperazine and fluorophenyl groups, which may limit its applications compared to 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-one.

The uniqueness of this compound lies in its combination of these functional groups, which can provide a balance of stability, reactivity, and binding affinity for various applications.

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(5-phenyltetrazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O/c20-16-6-8-17(9-7-16)24-10-12-25(13-11-24)18(27)14-26-22-19(21-23-26)15-4-2-1-3-5-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUJPGJLHVOSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3N=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ETHAN-1-ONE
Reactant of Route 3
Reactant of Route 3
1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ETHAN-1-ONE
Reactant of Route 4
Reactant of Route 4
1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ETHAN-1-ONE
Reactant of Route 5
Reactant of Route 5
1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ETHAN-1-ONE
Reactant of Route 6
Reactant of Route 6
1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ETHAN-1-ONE

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